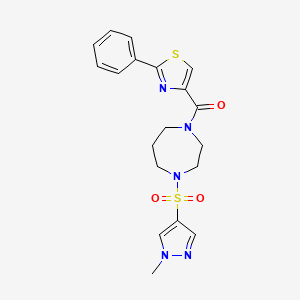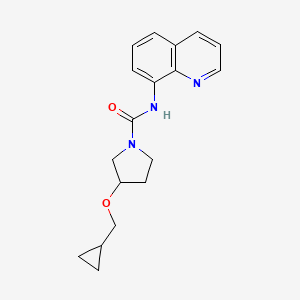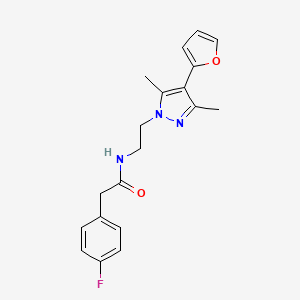![molecular formula C7H12ClF2N B2483905 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride CAS No. 2580203-87-6](/img/structure/B2483905.png)
7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-5-azaspiro[34]octane;hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Aplicaciones Científicas De Investigación
7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
The safety information available indicates that “7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride” has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable cyclic ketone, followed by cyclization to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azaspiro ketones, while reduction could produce difluoro-azaspiro alcohols.
Mecanismo De Acción
The mechanism of action of 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride
- 7,7-Difluoro-5-azaspiro[3.4]octane
Uniqueness
7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride is unique due to its specific spiro structure and the presence of fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in applications where stability and reactivity are crucial.
Propiedades
IUPAC Name |
7,7-difluoro-5-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(10-5-7)2-1-3-6;/h10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQVKVBNMGXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)
![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)

![1-(2-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2483839.png)
![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)


